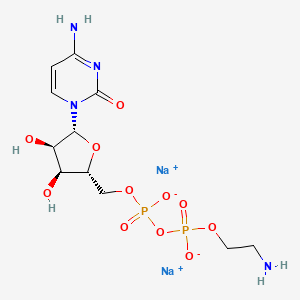
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride is a chemical compound that features a hydroxylamine group attached to a pyridine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-(pyridin-3-yl)ethanol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)ethanol: A precursor in the synthesis of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride.
3-(2-Aminoethyl)pyridine: Another compound with a similar ethyl linker but featuring an amino group instead of a hydroxylamine group.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide linkage, showing different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a hydroxylamine group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.
Properties
CAS No. |
936250-27-0 |
|---|---|
Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
O-(2-pyridin-3-ylethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-5-3-7-2-1-4-9-6-7;;/h1-2,4,6H,3,5,8H2;2*1H |
InChI Key |
KFGXVAVLFICEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCON.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



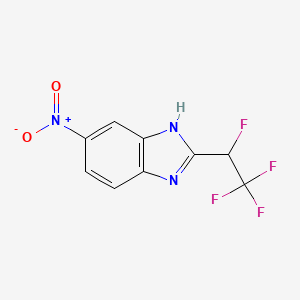
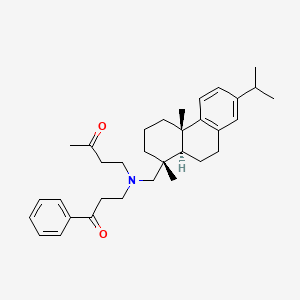

![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
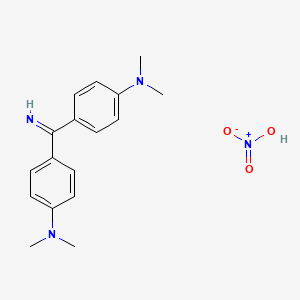
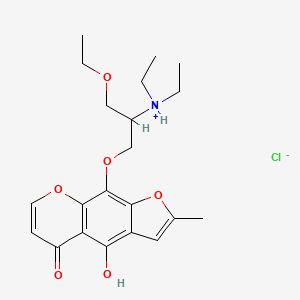
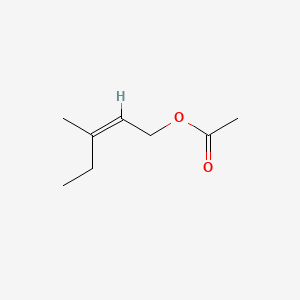
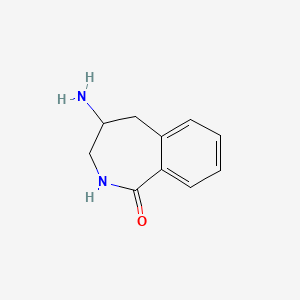
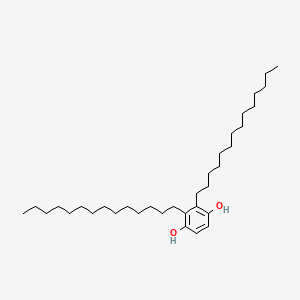
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)

